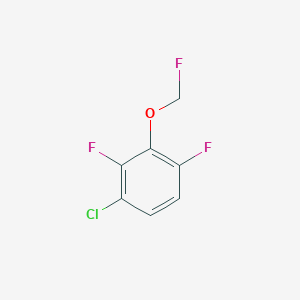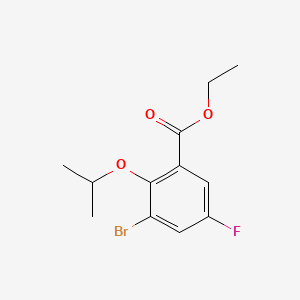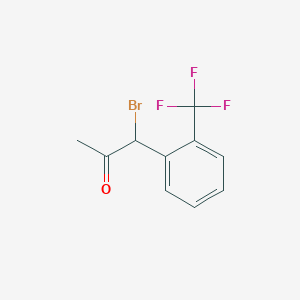
Methyl 3-(2,2-dimethyl-2H-1,3-benzodioxol-5-YL)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(2,2-dimethyl-2H-1,3-benzodioxol-5-YL)propanoate is an organic compound that belongs to the class of benzodioxoles It is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2,2-dimethyl-2H-1,3-benzodioxol-5-YL)propanoate typically involves the esterification of 3-(2,2-dimethyl-2H-1,3-benzodioxol-5-YL)propanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid, halogens, appropriate solvents and temperatures.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Nitro compounds, halogenated derivatives.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential use as an anti-inflammatory or anticancer agent, although further studies are needed to confirm these effects.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of Methyl 3-(2,2-dimethyl-2H-1,3-benzodioxol-5-YL)propanoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The benzodioxole ring may play a crucial role in binding to these targets, influencing the compound’s biological activity.
相似化合物的比较
Methyl 3-(2H-1,3-benzodioxol-5-YL)propanoate: Lacks the dimethyl groups, which may affect its reactivity and biological activity.
Ethyl 3-(2,2-dimethyl-2H-1,3-benzodioxol-5-YL)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester, potentially altering its physical and chemical properties.
Methyl 3-(2,2-dimethyl-2H-1,3-benzodioxol-5-YL)butanoate: Contains an additional carbon in the alkyl chain, which may influence its solubility and reactivity.
Uniqueness: Methyl 3-(2,2-dimethyl-2H-1,3-benzodioxol-5-YL)propanoate is unique due to the presence of the dimethyl groups on the benzodioxole ring, which can significantly impact its chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C13H16O4 |
|---|---|
分子量 |
236.26 g/mol |
IUPAC 名称 |
methyl 3-(2,2-dimethyl-1,3-benzodioxol-5-yl)propanoate |
InChI |
InChI=1S/C13H16O4/c1-13(2)16-10-6-4-9(8-11(10)17-13)5-7-12(14)15-3/h4,6,8H,5,7H2,1-3H3 |
InChI 键 |
KDWFKTFXEPDZET-UHFFFAOYSA-N |
规范 SMILES |
CC1(OC2=C(O1)C=C(C=C2)CCC(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl N-[1-[(2S)-2-[5-[(6S)-6-(2-cyclopropyl-1,3-thiazol-5-yl)-1-fluoro-10-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B14040906.png)

![endo-3-Amino-9-Boc-9-azabicyclo[3.3.1]nonane HCl](/img/structure/B14040922.png)


![1-((1R,3R,4S,7R)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14040933.png)





![(3S,4S)-3-Amino-4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-7-carbonitrile hydrochloride](/img/structure/B14040984.png)

